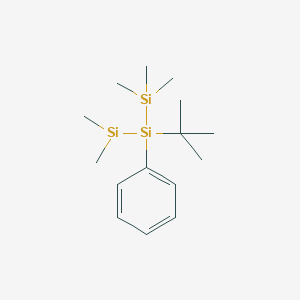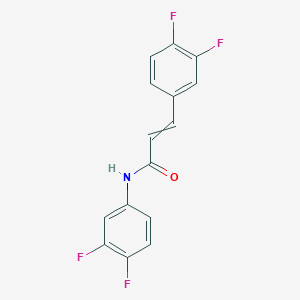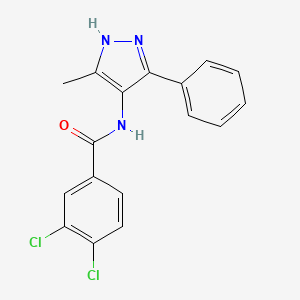![molecular formula C17H18O2 B14228726 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol CAS No. 823804-69-9](/img/structure/B14228726.png)
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzene ring substituted with a propan-2-yl group and a phenyl ethenyl group, along with two hydroxyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the propan-2-yl group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The aromatic rings can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Propan-2-yl)phenol: Similar structure but lacks the phenyl ethenyl group.
2-Phenylethanol: Contains a phenyl group and an ethanol group but lacks the propan-2-yl substitution.
Hydroquinone: Contains two hydroxyl groups on a benzene ring but lacks the additional substituents.
Uniqueness
5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
823804-69-9 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
5-[2-(4-propan-2-ylphenyl)ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C17H18O2/c1-12(2)15-7-5-13(6-8-15)3-4-14-9-16(18)11-17(19)10-14/h3-12,18-19H,1-2H3 |
InChI Key |
XZZZCEWFOZMRMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=CC(=CC(=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[2-(Pyridine-2-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14228643.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)


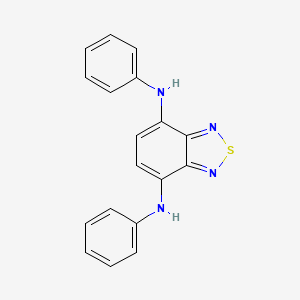

![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
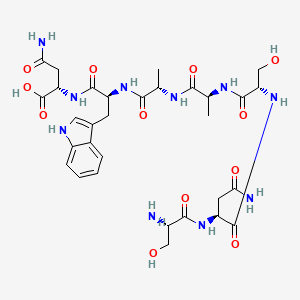
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)
